molecular formula C16H12ClNO3 B5504932 N-1,3-benzodioxol-5-yl-3-(4-chlorophenyl)acrylamide

N-1,3-benzodioxol-5-yl-3-(4-chlorophenyl)acrylamide

Cat. No. B5504932
M. Wt: 301.72 g/mol
InChI Key: RDALBMXCSCTGOI-FPYGCLRLSA-N
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Description

  • "N-1,3-benzodioxol-5-yl-3-(4-chlorophenyl)acrylamide" is a chemical compound synthesized for various applications in scientific research, particularly in the field of organic chemistry.

Synthesis Analysis

  • While specific information on the synthesis of "N-1,3-benzodioxol-5-yl-3-(4-chlorophenyl)acrylamide" is not available, similar compounds have been synthesized through multi-step reactions involving acrylamide monomers (Barım & Akman, 2019).

Molecular Structure Analysis

  • The molecular structure of related compounds is often determined using spectroscopic tools like UV-Vis, FT-IR, and NMR measurements, coupled with quantum chemical calculations of DFT methods (Barım & Akman, 2019).

Chemical Reactions and Properties

  • Chemical reactions involving such acrylamide compounds often include interactions with other chemicals to form complex structures. Detailed reactions can vary significantly based on the specific functional groups present in the molecule.

Physical Properties Analysis

  • The physical properties of these compounds, including their crystalline structure and bond lengths, can be assessed using X-ray diffraction studies. These properties are crucial in understanding the compound's stability and reactivity (Sharma et al., 2016).

Scientific Research Applications

Synthesis and Biological Evaluation

Research into novel benzenesulfonamide derivatives, including the synthesis of acryloyl(phenyl)benzenesulfonamide derivatives, has shown that chlorinated compounds exhibit excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. One study demonstrated the potential interaction of a related compound against the KSHV thymidylate synthase complex, highlighting the compound's significance in cancer research and its promising therapeutic potential (Fahim & Shalaby, 2019).

Material Science Applications

The use of acrylamide derivatives in materials science is evident in the graft polymerization of acrylamide on cellulose, utilizing immobilized benzophenone as a photo-initiator. This process leads to the successful grafting of polyacrylamide on cotton fabrics, which subsequently exhibit excellent antibacterial abilities due to active chlorine contents created through a simple chlorination process (Hong, Liu, & Sun, 2009).

Advanced Polymerization Techniques

Controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation chain Transfer) polymerization has been developed to synthesize homopolymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity. This technique demonstrates the advanced capabilities for designing polymers with specific properties for various applications (Mori, Sutoh, & Endo, 2005).

Environmental and Safety Considerations

Investigations into the chemistry, biochemistry, and safety of acrylamide have provided comprehensive data on its formation in food and its role in human health. Understanding the formation, exposure, metabolism, and toxicological aspects of acrylamide, especially its neurotoxicity, reproductive toxicity, genotoxicity, and potential carcinogenicity, is crucial for developing better food processing methods and reducing acrylamide content in the diet (Friedman, 2003).

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-4-1-11(2-5-12)3-8-16(19)18-13-6-7-14-15(9-13)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDALBMXCSCTGOI-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-3-(4-chlorophenyl)acrylamide

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